molecular formula C22H18FN3O2 B2747700 N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-2-(4-methoxyphenyl)acetamide CAS No. 850929-83-8

N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-2-(4-methoxyphenyl)acetamide

Cat. No. B2747700
CAS RN: 850929-83-8
M. Wt: 375.403
InChI Key: UDEQCVWRBJQCLC-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridines are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . They are important fused bicyclic 5–6 heterocycles and are also useful in material science because of their structural character .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines can be achieved from easily available chemicals. Different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions are employed for the synthesis of this scaffold .


Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridines consists of a fused bicyclic 5–6 heterocycle .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can be functionalized through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .

Mechanism of Action

While the specific mechanism of action for “N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-2-(4-methoxyphenyl)acetamide” is not available, imidazo[1,2-a]pyridine derivatives have shown significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Future Directions

Imidazo[1,2-a]pyridines have a wide range of applications in medicinal chemistry and material science, suggesting that they will continue to be an area of active research . Future directions may include the development of new synthetic strategies and the exploration of new applications in medicine and other fields.

properties

IUPAC Name

N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-2-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN3O2/c1-28-18-11-5-15(6-12-18)14-20(27)25-22-21(16-7-9-17(23)10-8-16)24-19-4-2-3-13-26(19)22/h2-13H,14H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDEQCVWRBJQCLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=C(N=C3N2C=CC=C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-2-(4-methoxyphenyl)acetamide

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